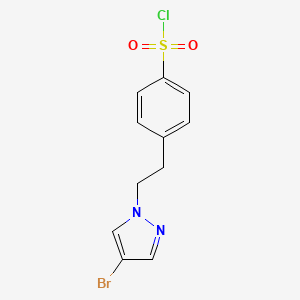
4-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)benzenesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)benzenesulfonyl chloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)benzenesulfonyl chloride typically involves the reaction of 4-bromo-1H-pyrazole with an appropriate benzenesulfonyl chloride derivative. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)benzenesulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamide, sulfonate ester, and sulfonothioate derivatives.
Oxidation and Reduction: The bromine atom can participate in oxidation-reduction reactions, potentially forming different oxidation states of the compound.
Coupling Reactions: The pyrazole ring can engage in coupling reactions with other aromatic compounds, facilitated by catalysts such as palladium.
Common Reagents and Conditions
Common reagents used in these reactions include bases like triethylamine, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products Formed
Aplicaciones Científicas De Investigación
4-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)benzenesulfonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-(4-Bromo-1H-pyrazol-1-yl)ethyl)benzenesulfonyl chloride involves its interaction with biological targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of their activity. The bromine atom may also participate in halogen bonding, enhancing the compound’s binding affinity to its targets .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromo-1H-pyrazole: Shares the pyrazole ring and bromine atom but lacks the sulfonyl chloride group.
Benzenesulfonyl Chloride: Contains the sulfonyl chloride group but lacks the pyrazole ring and bromine atom.
4-(4-Bromo-1H-pyrazol-1-yl)benzenesulfonamide: Similar structure but with a sulfonamide group instead of sulfonyl chloride.
Uniqueness
The presence of both the pyrazole ring and sulfonyl chloride group allows for versatile chemical modifications and interactions with biological targets .
Propiedades
Fórmula molecular |
C11H10BrClN2O2S |
|---|---|
Peso molecular |
349.63 g/mol |
Nombre IUPAC |
4-[2-(4-bromopyrazol-1-yl)ethyl]benzenesulfonyl chloride |
InChI |
InChI=1S/C11H10BrClN2O2S/c12-10-7-14-15(8-10)6-5-9-1-3-11(4-2-9)18(13,16)17/h1-4,7-8H,5-6H2 |
Clave InChI |
JFKAPFMTMUHSOE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1CCN2C=C(C=N2)Br)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


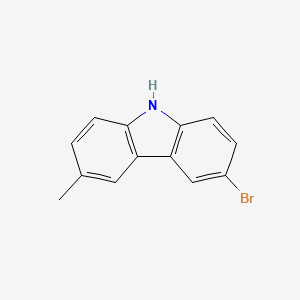
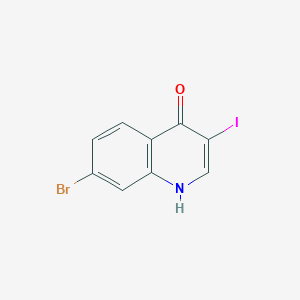

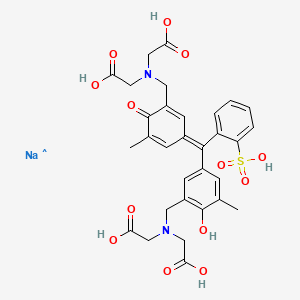
![2-Methoxy-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B12819026.png)

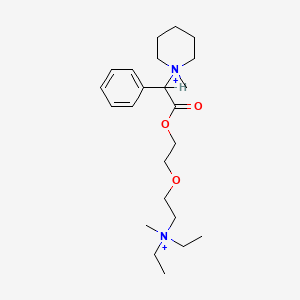

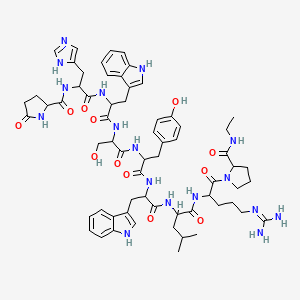
![[3-Ethoxy-4-(prop-2-yn-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B12819056.png)
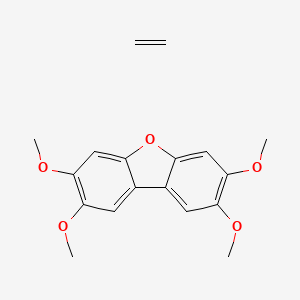
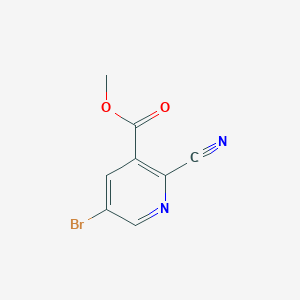

![(3R,3aR,4S,4aR,7R,8aR,9aR)-7-((ethoxycarbonyl)amino)-3-methyl-1-oxododecahydronaphtho[2,3-c]furan-4-carboxylicacid](/img/structure/B12819073.png)
